![molecular formula C7ClF13O B1304060 Tridecafluoroheptanoyl chloride CAS No. 52447-22-0](/img/structure/B1304060.png)
Tridecafluoroheptanoyl chloride
Overview
Description
Tridecafluoroheptanoyl chloride is an organic fluoride which can be used as an organic intermediate . It is easily converted into carboxylic acids or salts used as surfactants .
Synthesis Analysis
The formation of perfluorocarboxylic acids (PFCAs) from the thermolysis of Teflon model compound has been studied . The oxidative transformation of n-C8F18 (as a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid has been reported .Molecular Structure Analysis
The molecular formula of this compound is C7ClF13O . Its molecular weight is 382.51 .Chemical Reactions Analysis
The study reports potential energy surfaces for reactions that govern oxidative transformation of n-C8F18 (as a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid . Central to computed pathways are dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals .Scientific Research Applications
Catalytic Applications
Tridecafluoroheptanoyl chloride plays a significant role in various catalytic processes, especially in palladium-catalyzed reactions. The trifluoromethyl group, closely related to this compound, is increasingly important in pharmaceutical and agrochemical compounds. It acts as a powerful electron density attractor within molecular frameworks, enhancing interactions with small molecules and proteins (Cho et al., 2010).
Photoaffinity Labeling
The compound and its derivatives have been utilized in photoaffinity labeling, a technique to study molecular interactions. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride, a relative of this compound, has shown promise in labeling enzymes, with less rearrangement compared to other diazoacyl reagents (Chowdhry, Vaughan, & Westheimer, 1976).
Membrane Technology
Superhydrophobic membranes, incorporating this compound, have been developed for membrane distillation processes. Such membranes show excellent separation performance and self-cleaning properties, making them suitable for applications like water purification (Hamzah & Leo, 2017).
Electrophilic Reactions
Trifluoromethanesulfinyl chloride, closely related to this compound, has been used for electrophilic trifluoromethylthiolation. This reagent offers a versatile approach for functionalizing various organic compounds, including benzothiophenes, benzofurans, and indenes (Jiang et al., 2018).
Rare Earth Element Extraction
The compound plays a role in the extraction of rare earth elements. Ionic liquids containing trifluoromethyl groups have been used for the efficient extraction of neodymium ions, indicating the potential of this compound in such processes (Panigrahi et al., 2016).
Antimicrobial Applications
Quaternized nanocellulose tri-iodide, incorporating this compound, has been evaluated as an antimicrobial agent. This innovative application highlights its potential in biomedical and water purification processes (Bansal et al., 2021).
Future Directions
Mechanism of Action
In terms of safety, Perfluoroheptanoyl chloride is classified as a strong acid and can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . It’s also classified as Acute Tox. 4 H302 and Skin Corr. 1B H314 according to CLP criteria .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHVCTQMGIVZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF13O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382154 | |
Record name | Perfluoroheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52447-22-0 | |
Record name | Perfluoroheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoroheptanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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